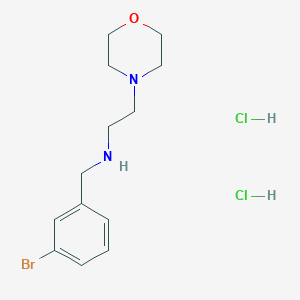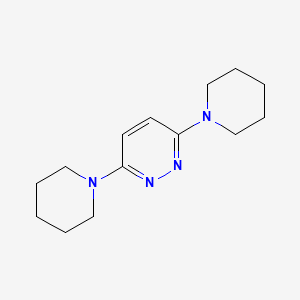
N-(3-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as BBE, is a chemical compound that has been widely studied for its potential applications in scientific research. BBE is a selective agonist of the serotonin 2B receptor, which is involved in various physiological processes such as cardiovascular function, mood regulation, and gastrointestinal function. In
作用机制
N-(3-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is a selective agonist of the serotonin 2B receptor, which is a G protein-coupled receptor that activates intracellular signaling pathways upon binding to serotonin. Activation of the serotonin 2B receptor by this compound leads to the activation of the phospholipase C pathway, resulting in the release of intracellular calcium and activation of protein kinase C. This signaling cascade ultimately leads to the physiological effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of cardiac function, vascular tone, and platelet aggregation. Activation of the serotonin 2B receptor by this compound has been shown to increase cardiac contractility and heart rate, as well as to induce vasodilation. This compound has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.
实验室实验的优点和局限性
N-(3-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has several advantages as a research tool, including its selectivity for the serotonin 2B receptor and its ability to activate intracellular signaling pathways. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects on other receptors or signaling pathways, and its effects may vary depending on the experimental conditions and cell type used.
未来方向
There are several future directions for the study of N-(3-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride and its potential applications in scientific research. One area of interest is the development of more selective agonists and antagonists of the serotonin 2B receptor, which may have applications in drug discovery. Another area of interest is the investigation of the role of the serotonin 2B receptor in the regulation of mood and anxiety, which may have implications for the treatment of psychiatric disorders. Finally, the use of this compound in animal models of cardiovascular disease and thrombotic disorders may provide insights into potential therapeutic interventions.
合成方法
The synthesis of N-(3-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride involves the reaction of 3-bromobenzyl chloride with 4-morpholineethanamine in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization and converted into the dihydrochloride salt form.
科学研究应用
N-(3-bromobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been widely used as a research tool to study the serotonin 2B receptor and its role in various physiological processes. It has been shown to have potential applications in the fields of cardiovascular research, neuroscience, and drug discovery. This compound has been used to investigate the effects of serotonin 2B receptor activation on cardiac function, vascular tone, and platelet aggregation. It has also been used to study the role of the serotonin 2B receptor in the regulation of mood, anxiety, and stress.
属性
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.2ClH/c14-13-3-1-2-12(10-13)11-15-4-5-16-6-8-17-9-7-16;;/h1-3,10,15H,4-9,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZJDHFWIXXJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC(=CC=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(difluoromethoxy)phenyl]-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5341021.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5341038.png)
![dimethyl 5-[(1-piperidinylacetyl)amino]isophthalate](/img/structure/B5341045.png)
![1-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5341053.png)
![ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5341060.png)
![3,4,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5341070.png)

![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5341081.png)
![3-[4-(dimethylamino)phenyl]-1-(1-oxido-3-pyridinyl)-2-propen-1-one](/img/structure/B5341086.png)
![2-(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5341087.png)
![2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5341094.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5341109.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-4-carbonitrile](/img/structure/B5341111.png)
![N-ethyl-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5341119.png)